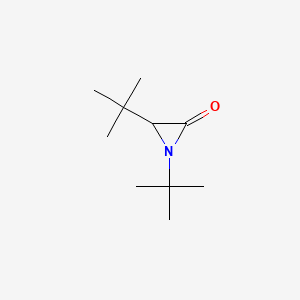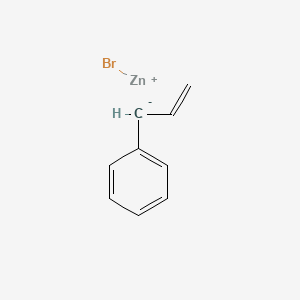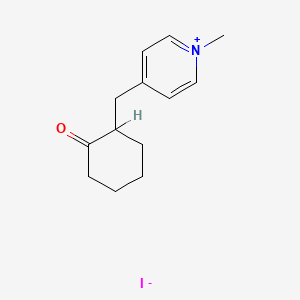
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with a cyclohexanone moiety
Métodos De Preparación
The synthesis of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-oxocyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium salts with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Aplicaciones Científicas De Investigación
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: This compound is used as a fluorescent dye and solvatochromic probe.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties and applications in photonic devices.
1-Methyl-4-(2-(3-methoxy-4-hydroxyphenyl)ethenyl)pyridinium iodide: Studied for its potential biological activities and structural properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyridinium salts in various fields of research.
Propiedades
Número CAS |
13642-29-0 |
|---|---|
Fórmula molecular |
C13H18INO |
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-14-8-6-11(7-9-14)10-12-4-2-3-5-13(12)15;/h6-9,12H,2-5,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PBFCUBYTGNGAIA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)CC2CCCCC2=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



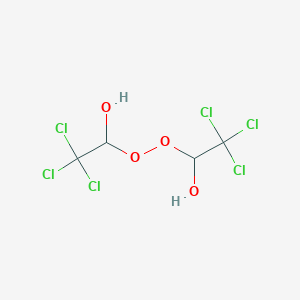
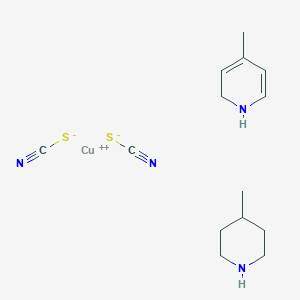
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
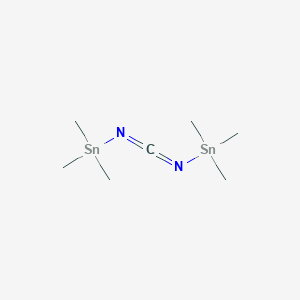
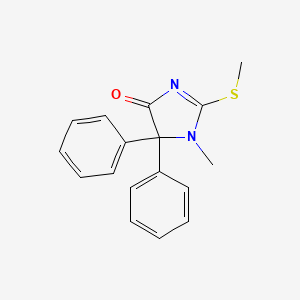
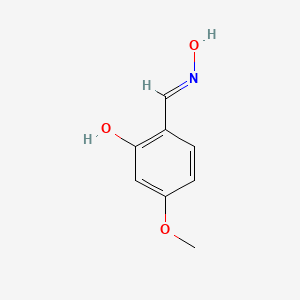
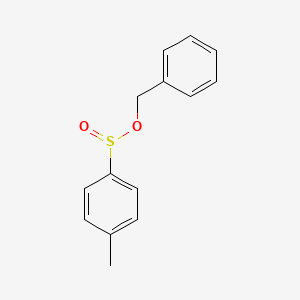
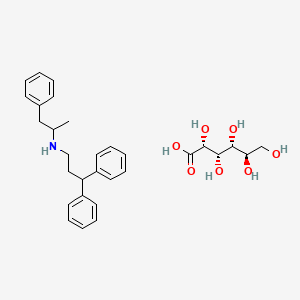
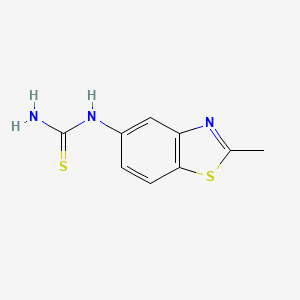

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
